2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine
Description
Properties
IUPAC Name |
2-fluoro-3-[3-(trifluoromethoxy)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-11-10(5-2-6-17-11)8-3-1-4-9(7-8)18-12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEQVDXAPIPBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(N=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Fluorinated Pyridine Derivatives
The synthesis of fluorinated pyridines such as 2-fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine generally follows two broad approaches:
- Halogen exchange and substitution reactions on pre-formed pyridine rings.
- Construction of the pyridine ring from trifluoromethylated or fluorinated building blocks.
These strategies are adapted and optimized depending on the desired substitution pattern and functional groups.
Preparation via Halogen Exchange and Fluorination
One common industrial approach to fluorinated pyridines involves chlorination followed by fluorination steps. For example, in the synthesis of trifluoromethylpyridine derivatives, chlorination of methylpyridine derivatives produces chlorinated intermediates which are then subjected to vapor-phase fluorination using catalysts such as iron fluoride.
This approach can be generalized for preparing 2-fluoro substituted pyridines by:
- Starting from a chloropyridine intermediate.
- Applying selective fluorination to replace chlorine with fluorine at the 2-position.
- Introducing the trifluoromethoxyphenyl substituent via cross-coupling or nucleophilic aromatic substitution.
Construction of Pyridine Ring from Trifluoromethylated Building Blocks
Another method involves building the pyridine ring itself from trifluoromethylated precursors. According to a Chinese patent (CN109627209A), a multi-step process can be employed to prepare trifluoromethyl-substituted pyridine derivatives:
Step A: Aldimine Condensation
Methacrylaldehyde reacts with ammonium hydroxide in ethanol under controlled temperature (30–80°C) to form 3-iminopropene intermediates.Step B: Cyclization with Trifluoroacetone Derivatives
The 3-iminopropene intermediate is then reacted with 3-(1,3-dioxolane-2-base)-1,1,1-trifluoroacetone in the presence of catalysts like piperidine and solvents such as toluene or ethanol at around 60°C to form 3-(1,3-dioxolane-2-base)-2-trifluoromethylpicoline intermediates.Step C: Hydrolysis and Deprotection
The dioxolane protecting groups are removed by acid hydrolysis (e.g., concentrated hydrochloric acid at 60°C), yielding the trifluoromethylpyridine aldehyde derivatives with yields up to 99.57% under optimized conditions.
This synthetic route emphasizes the use of inexpensive and readily available starting materials, mild reaction conditions, and high yields, making it industrially viable.
Introduction of the Trifluoromethoxyphenyl Group
The 3-(3-(trifluoromethoxy)phenyl) substituent is typically introduced via cross-coupling reactions such as Suzuki or Negishi coupling. This involves:
- Preparing a halogenated pyridine intermediate (e.g., 2-fluoro-3-halopyridine).
- Coupling with a trifluoromethoxy-substituted phenyl boronic acid or organometallic reagent under palladium catalysis.
This method allows for regioselective installation of the trifluoromethoxyphenyl group at the 3-position of the pyridine ring.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| A | Aldimine condensation | Methacrylaldehyde, ammonium hydroxide, ethanol, 30–80°C | 3-Iminopropene intermediate | Mild conditions, 2–5 hours reaction |
| B | Cyclization | 3-Iminopropene, 3-(1,3-dioxolane-2-base)-1,1,1-trifluoroacetone, piperidine, toluene/ethanol, 60°C | Dioxolane-protected trifluoromethylpicoline | Catalyst piperidine, 16 hours |
| C | Hydrolysis/Deprotection | Concentrated HCl, toluene, 60°C, 3–7 hours | 2-(Trifluoromethyl)pyridine-3-formaldehyde, up to 99.57% yield | Acid hydrolysis removes protecting group |
| D | Cross-coupling | Halogenated pyridine, trifluoromethoxyphenyl boronic acid, Pd catalyst | This compound | Regioselective arylation at 3-position |
Research Findings and Industrial Relevance
- The described multi-step synthesis from methacrylaldehyde and trifluoroacetone derivatives is notable for its scalability and high yield, which is critical for industrial production of fluorinated pyridine intermediates.
- Vapor-phase chlorination and fluorination methods remain important for large-scale introduction of fluorine atoms on pyridine rings, especially for intermediates used in agrochemical production.
- The trifluoromethoxy substituent imparts unique physicochemical properties that affect biological activity, making the precise control of substitution patterns essential.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, modulating their activity. The trifluoromethoxy group further influences the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic profile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
2-Fluoro-3-(3-methoxyphenyl)pyridine
- Molecular formula: C₁₂H₁₀FNO
- Molecular weight : 203.22 g/mol .
- Key difference : The trifluoromethoxy (-OCF₃) group in the target compound is replaced by a methoxy (-OCH₃) group.
- Impact : The methoxy group is less electron-withdrawing than -OCF₃, leading to higher electron density on the aromatic ring. This difference may enhance solubility in polar solvents compared to the target compound .
Compounds from (e.g., 7e, 7f)
- Example: 3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7e) Melting point: 122.1–124.8°C . Key features: Incorporates nitro (-NO₂) and benzyloxy (-OBn) groups. These substituents increase molecular rigidity and reduce solubility compared to the target compound .
- Example : 3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)-3-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridine (7f)
Complement Factor D Inhibition ()
| Compound | Structure | IC₅₀ (nM) |
|---|---|---|
| Target Compound Derivative | 3-[2-[(1R,3S,5R)-3-[[2-Fluoro-3-(trifluoromethoxy)phenyl]carbamoyl]... | 370.0 |
| Methyl 3-[[(2S)-2-[[3-(trifluoromethoxy)phenyl]carbamoyl]pyrrolidine-1-carbonyl]amino]benzoate | – | 30,000.0 |
- Key finding : The target compound’s derivative exhibits ~81-fold higher potency than the methyl benzoate analog, underscoring the importance of the bicyclic carbamoyl moiety and fluoropyridine core in target binding .
Agrochemical Derivatives ()
Data Table: Key Comparative Properties
Biological Activity
2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and biological interactions, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes a pyridine ring substituted at the 2-position with a fluorine atom and at the 3-position with a phenyl group that carries a trifluoromethoxy substituent. This configuration significantly influences its biological activity.
Biological Activities
Research indicates that compounds containing trifluoromethylpyridine moieties exhibit substantial biological activities, including:
While detailed mechanisms for this specific compound are not fully elucidated, studies on related compounds suggest that the trifluoromethoxy group may enhance binding affinity to biological targets such as enzymes and receptors. This interaction can modulate their activity, leading to therapeutic effects .
Case Studies and Research Findings
- Synthesis and Evaluation of Derivatives : A study synthesized novel trifluoromethylpyridine amide derivatives, demonstrating good antibacterial activity against R. solanacearum. The highest activity was noted in compounds featuring sulfur moieties .
- Interaction with Nicotinic Receptors : Research on structurally similar compounds revealed their role as allosteric modulators of nicotinic acetylcholine receptors (nAChRs), enhancing receptor activity without acting as agonists themselves .
Comparative Analysis of Similar Compounds
The following table summarizes the structural characteristics and unique features of compounds related to this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Fluoro-4-(trifluoromethyl)pyridine | Contains a trifluoromethyl group instead of trifluoromethoxy | More lipophilic but less versatile |
| 2-Chloro-5-(4-trifluoromethoxy)phenylpyridine | Chlorine at position 2 | Different reactivity profile due to chlorine |
| 3-Fluoro-6-(trifluoromethyl)pyridine | Fluorine at position 3 and trifluoromethyl at position 6 | Alters electronic distribution |
| 2-Methyl-5-(4-trifluoromethoxy)phenylpyridine | Methyl group at position 2 | Changes steric hindrance affecting biological activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine, and what reaction conditions ensure high yield and purity?
- Methodological Answer : The synthesis typically involves sequential halogenation and coupling reactions. For fluorinated pyridines, nucleophilic substitution using potassium fluoride (KF) or deoxyfluorination reagents (e.g., DAST) is common for introducing fluorine . The trifluoromethoxy group can be introduced via Ullmann coupling or palladium-catalyzed cross-coupling between 3-(trifluoromethoxy)phenylboronic acid and halogenated pyridine precursors . Optimizing solvent polarity (e.g., DMSO for fluorination) and temperature (60–100°C) improves yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- NMR : NMR identifies fluorine environments, while NMR confirms aromatic proton coupling patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity and detects byproducts.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: 302.06) .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactive sites of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For fluorinated pyridines, fluorine’s electron-withdrawing effect lowers HOMO energy (-6.8 eV), directing reactivity toward nucleophilic aromatic substitution. Trifluoromethoxy groups enhance π-stacking with biological targets, validated by molecular electrostatic potential maps .
Q. What strategies resolve contradictions in reported bioactivity data of fluorinated pyridines, such as varying IC values across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line (e.g., MCF-7 vs. HepG2), incubation time, and solvent (DMSO concentration ≤0.1%) .
- SAR Analysis : Compare substituent effects. For example, CYP1B1 inhibition is stronger with electron-deficient pyridines (e.g., 2-fluoro vs. 2-methyl derivatives) due to enhanced enzyme active-site interactions .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers caused by assay variability .
Q. How does the position of fluorine and trifluoromethoxy groups influence the compound’s binding affinity to biological targets like CYP1B1?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulations show that 2-fluoro substitution on pyridine increases hydrophobic contacts with CYP1B1’s heme pocket, while the 3-(trifluoromethoxy)phenyl group engages in π-π stacking with Phe .
- Mutagenesis Studies : Replace Phe with alanine to test binding dependency. A >70% activity drop confirms critical π-stacking .
Q. What in vitro and in vivo models are appropriate for evaluating the metabolic stability of this compound?
- Methodological Answer :
- In Vitro : Liver microsomes (human/rat) with NADPH cofactor assess phase I metabolism. Monitor parent compound depletion via LC-MS/MS .
- In Vivo : Administer 10 mg/kg (IV/PO) to Sprague-Dawley rats. Plasma samples (0–24 hr) quantify half-life (t) and clearance using non-compartmental analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
